molecular formula C11H17NO B2394654 3-(Neopentylamino)phenol CAS No. 1251335-36-0

3-(Neopentylamino)phenol

Cat. No.: B2394654
CAS No.: 1251335-36-0
M. Wt: 179.263
InChI Key: ZHOSYHKLGBQUEZ-UHFFFAOYSA-N
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Description

3-(Neopentylamino)phenol is an organic compound with the molecular formula C11H17NO It is a phenolic compound with an amino group substituted at the meta position relative to the hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(Neopentylamino)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable aryl halide with an amine. For example, meta-methoxy bromobenzene can be reacted with propylene oxide, methane sulfonic acid, ammonia methanol, and hydrobromic acid to yield the desired product through a four-step reaction process . This method is advantageous due to its relatively high yield and environmental friendliness.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those described above. The process is optimized for high yield and cost-effectiveness, making it suitable for large-scale production. The use of safer reagents and environmentally friendly processes is emphasized to ensure sustainability and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Neopentylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the amino group can produce secondary or tertiary amines.

Scientific Research Applications

3-(Neopentylamino)phenol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Neopentylamino)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the amino group can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

3-(Neopentylamino)phenol can be compared with other similar compounds, such as:

    Phenol: The basic structure of phenol is similar, but it lacks the amino group, which imparts different chemical and biological properties.

    Aniline: Aniline has an amino group attached to a benzene ring but lacks the hydroxyl group, resulting in different reactivity and applications.

    3-Aminophenol: This compound has both an amino and a hydroxyl group, similar to this compound, but with different substituents, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(2,2-dimethylpropylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,3)8-12-9-5-4-6-10(13)7-9/h4-7,12-13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOSYHKLGBQUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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